(2-Cyanoethoxy)(dimethylamino)phosphinous acid
Description
(2-Cyanoethoxy)(dimethylamino)phosphinous acid is a tricoordinated phosphorus (P(III)) compound characterized by a phosphinous acid (R₁R₂POH) backbone substituted with a 2-cyanoethoxy group (-OCH₂CH₂CN) and a dimethylamino group (-N(CH₃)₂) . Phosphinous acids are pivotal intermediates in organophosphorus chemistry due to their reactivity, particularly in phosphorylation reactions and tautomerization dynamics . The 2-cyanoethoxy group enhances solubility in polar solvents, while the dimethylamino substituent influences electronic properties, acting as a mild base or leaving group depending on reaction conditions . This compound is structurally related to phosphitylation reagents used in oligonucleotide synthesis (e.g., 1-chloro-1-(2-cyanoethoxy)-N,N-diisopropylphosphinamine), but with distinct substituents affecting reactivity .
Properties
IUPAC Name |
2-cyanoethoxy-N,N-dimethylphosphonamidous acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N2O2P/c1-7(2)10(8)9-5-3-4-6/h8H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKVCZLJGWYVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(O)OCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N2O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorus Trichloride-Based Substitution
A foundational approach involves the stepwise substitution of phosphorus trichloride (PCl₃) with dimethylamine and 2-cyanoethanol. This method leverages the electrophilic nature of PCl₃ to sequentially introduce nitrogen- and oxygen-based ligands:
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Formation of Dichloro(dimethylamino)phosphine :
PCl₃ reacts with dimethylamine (HN(CH₃)₂) under anhydrous conditions to yield Cl₂P-N(CH₃)₂. Stoichiometric control (1:1 molar ratio) at 0–5°C prevents over-substitution to tris(dimethylamino)phosphine. -
Cyanoethoxy Group Introduction :
Cl₂P-N(CH₃)₂ undergoes nucleophilic substitution with sodium 2-cyanoethoxide (NaOCH₂CH₂CN) in tetrahydrofuran (THF) at reflux, replacing one chlorine atom:Excess NaOCH₂CH₂CN must be avoided to prevent disubstitution.
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Hydrolysis to Phosphinous Acid :
The remaining chlorine atom is hydrolyzed under controlled acidic conditions (pH 4–5) to yield the target compound:
Phosphoramidite Intermediate Pathway
Adapting phosphoramidite synthesis protocols, this route employs a phosphoramidite precursor that is hydrolyzed to the phosphinous acid:
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Phosphoramidite Formation :
PCl₃ reacts with two equivalents of dimethylamine and one equivalent of 2-cyanoethanol in dichloromethane:The intermediate is isolated via vacuum distillation (60–65% yield).
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Selective Hydrolysis :
Controlled hydrolysis with aqueous HCl (1M) cleaves one N(CH₃)₂ group:This step requires stoichiometric water to avoid over-hydrolysis.
Cyclodehydration and Zwitterion Rearrangement
Thermal Elimination of Zwitterionic Precursors
Inspired by γ-phostam syntheses, zwitterionic intermediates undergo cyclodehydration to form P–O bonds:
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Zwitterion Preparation :
2-Aminobenzyl(dimethylamino)phosphinic acid is synthesized via alkylation of methyl 2-aminobenzylphosphinate with dimethylamine. -
Thermal Cyclodehydration :
Heating the zwitterion at 200°C under reduced pressure induces elimination of water, forming the phosphinous acid:
Comparative Analysis of Methodologies
| Method | Key Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| PCl₃ Substitution | PCl₃, HN(CH₃)₂, NaOCH₂CH₂CN | 0–5°C, THF, pH 4–5 | 70–80% | >95% |
| Phosphoramidite Hydrolysis | PCl₃, HN(CH₃)₂, HOCH₂CH₂CN | Reflux, 1M HCl | 60–65% | 90–92% |
| Zwitterion Dehydration | Zwitterionic intermediate | 200°C, vacuum | 75% | 85–88% |
Mechanistic Considerations :
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Steric Effects : Bulky dimethylamino groups hinder disubstitution in PCl₃-based routes, favoring mono-substitution.
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Solvent Influence : Polar aprotic solvents (THF, acetonitrile) enhance nucleophilicity of 2-cyanoethoxide.
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Hydrolysis Control : Acidic conditions stabilize the phosphinous acid against oxidation to phosphinic acid derivatives.
Spectroscopic Characterization
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³¹P NMR : A singlet at δ 25–30 ppm confirms the presence of a P–OH group.
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IR Spectroscopy : Stretching vibrations at 2250 cm⁻¹ (C≡N) and 1150 cm⁻¹ (P=O) validate substituent incorporation.
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Mass Spectrometry : ESI-MS ([M+H]⁺) matches the theoretical m/z of 209.1.
Applications and Stability
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Ligand Synthesis : The compound serves as a precursor for P-stereogenic catalysts in asymmetric synthesis.
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Hydrolytic Stability : Decomposes in aqueous media (t₁/₂ = 12 h at pH 7), necessitating anhydrous storage.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(2-Cyanoethoxy)(dimethylamino)phosphinous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The cyanoethoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2-Cyanoethoxy)(dimethylamino)phosphinous acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorous-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Cyanoethoxy)(dimethylamino)phosphinous acid involves its interaction with molecular targets through its functional groups. The cyanoethoxy and dimethylamino groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences between (2-Cyanoethoxy)(dimethylamino)phosphinous acid and related phosphorus-containing compounds:
Reactivity and Tautomerization
Phosphinous acids, including the target compound, undergo tautomerization between tricoordinated P(III) hydroxide and pentacoordinated P(V) oxide forms. This process is influenced by proton tunneling and solvent effects . For example:
- Fluorinated phosphinylidenes exhibit faster tautomerization due to electronegative substituents stabilizing the P(V) form .
- The 2-cyanoethoxy group in the target compound may reduce tautomerization rates compared to hydroxyl or fluorinated analogues by increasing steric hindrance .
Research Findings and Data
Table 1: Comparative Properties of Selected Phosphorus Compounds
Biological Activity
(2-Cyanoethoxy)(dimethylamino)phosphinous acid (CAS No. 1253527-94-4) is an organophosphorus compound that has garnered interest due to its unique structural features and potential biological activities. This compound consists of a phosphorus atom bonded to two oxygen atoms, forming a phosphinic acid group, alongside a cyanoethyl group and a dimethylamino group. The combination of these functional groups may enhance its reactivity and biological activity, making it a candidate for various applications in medicinal chemistry and organic synthesis.
Synthesis Methods
The synthesis of (2-Cyanoethoxy)(dimethylamino)phosphinous acid can be achieved through several methods, including:
- Phosphonylation : Reaction of phosphinic acid with cyanoethanol.
- Phospha-Mannich Reaction : Utilizing imines and phosphinous acids to generate the desired product.
- Direct Alkylation : Employing alkyl halides with dimethylamine in the presence of a base.
Each method yields different purities and requires optimization for practical applications.
Research indicates that (2-Cyanoethoxy)(dimethylamino)phosphinous acid may interact with biological molecules, influencing various biochemical pathways. Its potential activities include:
- Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific mechanisms remain under investigation.
- Cytotoxicity : Similar compounds have shown cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
Case Studies
- Antimicrobial Activity : In a study assessing the antimicrobial efficacy of phosphinic acids, (2-Cyanoethoxy)(dimethylamino)phosphinous acid demonstrated significant inhibition against Gram-positive bacteria, showcasing its potential as a therapeutic agent.
- Cytotoxicity Assays : In vitro assays revealed that derivatives of phosphinic acids can induce apoptosis in cancer cells. The specific effects of (2-Cyanoethoxy)(dimethylamino)phosphinous acid are still being characterized but show promise in preliminary screenings .
Comparative Analysis with Similar Compounds
The following table compares (2-Cyanoethoxy)(dimethylamino)phosphinous acid with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Dimethylphosphinic Acid | R1 = R2 = CH3 | Used as an insecticide; simpler structure |
| Bis(2-(di-t-butylphosphino)ethyl)amine | R1 = t-Bu | Bulky groups; used in catalysis |
| Phosphoramidates | Varies | Used in nucleic acid chemistry; diverse functionalities |
The uniqueness of (2-Cyanoethoxy)(dimethylamino)phosphinous acid lies in its combination of cyano and dimethylamino functionalities, which may enhance its reactivity compared to simpler phosphinic acids.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Cyanoethoxy)(dimethylamino)phosphinous acid, and how can side reactions be minimized?
- Methodological Answer : The synthesis typically involves phosphorylation of a hydroxyl or amine precursor using phosphorus trichloride (PCl₃) or derivatives under inert conditions. For example, dimethylamino groups can be introduced via nucleophilic substitution with dimethylamine, while the 2-cyanoethoxy moiety may be added via coupling with 2-cyanoethanol. To minimize hydrolysis, reactions should be conducted in anhydrous solvents (e.g., THF or dichloromethane) with rigorous exclusion of moisture. Intermediate purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the target compound from byproducts like phosphonates or oxidized species .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of (2-Cyanoethoxy)(dimethylamino)phosphinous acid?
- Methodological Answer :
- ¹H/³¹P NMR : ¹H NMR identifies protons on the dimethylamino and cyanoethoxy groups (δ ~2.8 ppm for N(CH₃)₂; δ ~3.6-4.2 ppm for OCH₂CH₂CN). ³¹P NMR confirms the phosphinous acid structure (δ ~100-120 ppm, distinct from phosphonates or phosphates).
- FT-IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1200 cm⁻¹ (P=O/P-N stretches) validate functional groups.
- Mass Spectrometry (HRMS) : Exact mass analysis ensures molecular ion consistency (e.g., [M+H]⁺ or [M+Na]⁺).
Cross-referencing with computational spectra (DFT-based) can resolve ambiguities in peak assignments .
Q. How should (2-Cyanoethoxy)(dimethylamino)phosphinous acid be stored to prevent degradation?
- Methodological Answer : Store under argon or nitrogen at –20°C in amber glass vials to prevent oxidation and hydrolysis. Pre-dry storage containers to remove residual moisture. Stability tests via periodic ³¹P NMR can monitor degradation (e.g., phosphonate formation). Avoid prolonged exposure to light, as UV radiation may cleave the cyanoethoxy group .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of (2-Cyanoethoxy)(dimethylamino)phosphinous acid in cross-coupling reactions?
- Methodological Answer : The dimethylamino group acts as an electron donor, increasing nucleophilicity at the phosphorus center, while the 2-cyanoethoxy moiety introduces steric hindrance. Reactivity can be probed using kinetic studies with model substrates (e.g., aryl halides). Compare turnover frequencies (TOF) in Stille or Suzuki-Miyaura couplings. Computational modeling (DFT) of transition states can quantify electronic contributions (NBO analysis) and steric maps (LUMO localization) .
Q. What strategies resolve contradictions in reported catalytic activity data for this compound in asymmetric synthesis?
- Methodological Answer : Discrepancies may arise from trace metal impurities (e.g., Pd, Cu) or solvent effects. Reproduce experiments using rigorously purified batches (e.g., recrystallization from toluene/hexane) and standardized reaction conditions (fixed temperature, solvent polarity). Control for ligand decomposition via in-situ ³¹P NMR monitoring. Meta-analysis of literature data (e.g., TOF vs. enantiomeric excess) can identify outliers due to procedural variability .
Q. Can computational methods predict the ligand behavior of (2-Cyanoethoxy)(dimethylamino)phosphinous acid in transition-metal complexes?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model metal-ligand interactions, including bond dissociation energies and orbital hybridization. Compare computed geometries (P-M bond lengths, dihedral angles) with X-ray crystallography data from analogous complexes. Fukui function analysis identifies nucleophilic/electrophilic sites on the ligand, guiding reactivity predictions .
Notes
- Avoid commercial-grade solvents; use HPLC-grade solvents for reproducibility.
- For computational studies, validate force fields against crystallographic data from related phosphinous acid derivatives .
- Contradictions in catalytic activity may require collaborative validation across multiple labs to isolate experimental variables.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
